molecular formula C18H16N2O4 B2979136 N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 1389444-08-9

N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No. B2979136
CAS RN: 1389444-08-9
M. Wt: 324.336
InChI Key: NVCVJNRFLTUYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide, also known as CTDP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTDP-1 belongs to the class of benzodioxine derivatives and is known for its unique pharmacological properties, including its ability to modulate the activity of various enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its ability to selectively bind to the catalytic subunit of PP1 and modulate its activity. This binding results in the inhibition of PP1 activity, leading to the activation of downstream signaling pathways and cellular processes. This compound has also been shown to modulate the activity of other enzymes and receptors in the body, including protein phosphatase 2A (PP2A) and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular processes and signaling pathways involved. This compound has been shown to modulate the activity of various enzymes and receptors in the body, leading to changes in gene expression, metabolism, and cell division. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide for lab experiments is its ability to selectively bind to and modulate the activity of specific enzymes and receptors, making it a valuable tool for studying the underlying mechanisms of various cellular processes. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its pharmacological properties and potential side effects.

Future Directions

There are several future directions for the research on N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is the further exploration of its potential neuroprotective effects and its use in the treatment of neurodegenerative disorders. Additionally, future research may focus on the identification of other enzymes and receptors that this compound may modulate and the development of new tools for studying the underlying mechanisms of cellular processes.

Synthesis Methods

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves a multi-step process that begins with the reaction of 2-methoxybenzyl cyanide with 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. This reaction yields the intermediate product, which is then further reacted with acetic anhydride and triethylamine to produce the final product, this compound.

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research involves its use as a modulator of protein phosphatase 1 (PP1), an enzyme that plays a critical role in the regulation of various cellular processes, including cell division, metabolism, and gene expression. This compound has been shown to selectively bind to PP1 and modulate its activity, making it a potential target for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-22-15-7-3-2-5-12(15)14(11-19)20-18(21)13-6-4-8-16-17(13)24-10-9-23-16/h2-8,14H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCVJNRFLTUYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.